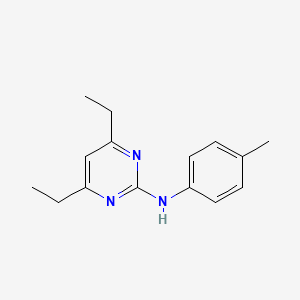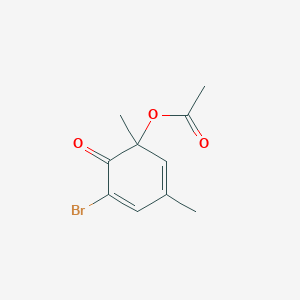![molecular formula C16H6N8O8S4 B14363351 5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole CAS No. 93269-48-8](/img/structure/B14363351.png)
5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole core with two dinitrophenyl sulfanyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenyl sulfanyl derivatives with thiadiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules can be explored for applications in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for further investigation in medicinal chemistry.
Industry: Its properties could be harnessed for the development of new materials with specific functionalities, such as sensors or catalysts.
Wirkmechanismus
The mechanism by which 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole exerts its effects involves interactions with molecular targets and pathways. The compound’s dinitrophenyl groups can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The thiadiazole core may also play a role in these interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N- (2,4-dinitrophenyl) acetamides: This compound shares structural similarities with 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole and exhibits similar chemical properties.
2,4-Dinitrophenyl oxalate:
Uniqueness
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole stands out due to its specific combination of dinitrophenyl sulfanyl groups and a thiadiazole core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Eigenschaften
| 93269-48-8 | |
Molekularformel |
C16H6N8O8S4 |
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
2-(2,4-dinitrophenyl)sulfanyl-5-[5-(2,4-dinitrophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H6N8O8S4/c25-21(26)7-1-3-11(9(5-7)23(29)30)33-15-19-17-13(35-15)14-18-20-16(36-14)34-12-4-2-8(22(27)28)6-10(12)24(31)32/h1-6H |
InChI-Schlüssel |
NTRBABKJSHUGON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)C3=NN=C(S3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)

